2'-Iodo-5'-nitroacetophenone
Description
2'-Iodo-5'-nitroacetophenone is an acetophenone derivative featuring an iodine atom at the 2' position and a nitro group at the 5' position on the aromatic ring.
Properties
Molecular Formula |
C8H6INO3 |
|---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
1-(2-iodo-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6INO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3 |
InChI Key |
RDFORFSKVPZUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Iodo-5’-nitroacetophenone typically involves the iodination of 2’-hydroxy-5’-nitroacetophenone. One common method includes dissolving 2’-hydroxy-5’-nitroacetophenone in glacial acetic acid, followed by the addition of iodine monochloride (ICl) in acetic acid. The mixture is then boiled for 15 minutes, allowed to stand for an hour, and diluted with water. The product is extracted using benzene/ether and crystallized from ethanol to obtain 2’-Iodo-5’-nitroacetophenone .
Industrial Production Methods
Industrial production methods for 2’-Iodo-5’-nitroacetophenone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Iodo-5’-nitroacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can replace the iodine atom in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the acetyl group.
Major Products
Substitution: Products depend on the nucleophile used, such as 2’-thiol-5’-nitroacetophenone.
Reduction: 2’-Iodo-5’-aminoacetophenone.
Oxidation: 2’-Iodo-5’-nitrobenzoic acid.
Scientific Research Applications
2’-Iodo-5’-nitroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein labeling due to its reactive iodine and nitro groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Iodo-5’-nitroacetophenone involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making it useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key properties of 2'-Iodo-5'-nitroacetophenone and its analogs:
*Note: Data for this compound are inferred from structural analogs due to lack of direct experimental reports.
Reactivity and Steric Effects
- Steric Hindrance in Ortho-Substituted Derivatives: The 2'-nitroacetophenone scaffold exhibits significant steric hindrance, as demonstrated in bioreduction studies. For example, 2'-nitroacetophenone showed only 7% conversion in biocatalytic reductions due to steric interference . The iodine substituent in this compound, being bulkier than chlorine or nitro groups, would likely further reduce reaction rates in sterically sensitive processes.
- Leaving-Group Potential: Iodine’s superior leaving-group ability compared to chlorine could enhance reactivity in nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
Biological Activity
2'-Iodo-5'-nitroacetophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom and a nitro group on the aromatic ring, contributing to its reactivity and biological activity. The structure can be represented as follows:
Cytotoxicity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. A notable study assessed its activity against HeLa (cervical adenocarcinoma), HepG2 (liver carcinoma), and MCF-7 (mammary adenocarcinoma) cell lines. The results are summarized in Table 1.
| Cell Line | CC₅₀ (μM) |
|---|---|
| HeLa | 35.1 |
| HepG2 | 8.25 |
| MCF-7 | >100 |
The compound exhibited moderate cytotoxicity, particularly against HepG2 cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against a range of bacterial strains. It was found to exhibit significant activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. The minimum inhibitory concentrations (MIC) for selected bacteria are presented in Table 2.
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 375 |
| Streptococcus uberis | 1400 |
| Bacillus cereus | 500 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting Gram-positive infections .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in cells, which is a known pathway for inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its cytotoxic effects.
Case Studies
- Cytotoxicity Assessment : A study conducted on various derivatives of acetophenones highlighted that modifications at the ortho or para positions significantly influenced cytotoxicity profiles. The presence of electron-withdrawing groups like nitro enhanced activity against cancer cell lines .
- Antimicrobial Efficacy : Another research effort demonstrated that the introduction of halogens in aromatic compounds could enhance their antimicrobial properties. This aligns with findings for this compound, reinforcing its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
